3,5-Dimethoxypyridine
CAS No.: 18677-48-0
Cat. No.: VC20755919
Molecular Formula: C7H9NO2
Molecular Weight: 139.15 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 18677-48-0 |
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Molecular Formula | C7H9NO2 |
Molecular Weight | 139.15 g/mol |
IUPAC Name | 3,5-dimethoxypyridine |
Standard InChI | InChI=1S/C7H9NO2/c1-9-6-3-7(10-2)5-8-4-6/h3-5H,1-2H3 |
Standard InChI Key | LPFKVVZTNDJALE-UHFFFAOYSA-N |
SMILES | COC1=CC(=CN=C1)OC |
Canonical SMILES | COC1=CC(=CN=C1)OC |
Structural Characteristics and Identification
3,5-Dimethoxypyridine features a six-membered heterocyclic aromatic ring with a nitrogen atom at position 1 and methoxy groups (-OCH₃) at positions 3 and 5. The electronic distribution within this molecule is influenced by both the electron-withdrawing effect of the nitrogen atom and the electron-donating properties of the methoxy groups, creating a unique reactivity profile.
Identification Parameters
The compound is formally identified by several standard parameters as shown in the following table:
Parameter | Value |
---|---|
CAS Number | 18677-48-0 |
Molecular Formula | C₇H₉NO₂ |
Exact Mass | 139.063324 |
Systematic Name | 3,5-Dimethoxypyridine |
HS Code | 2933399090 |
Physical and Chemical Properties
Understanding the physical and chemical properties of 3,5-Dimethoxypyridine is essential for predicting its behavior in various chemical environments and applications.
Physical Properties
3,5-Dimethoxypyridine exhibits specific physical characteristics that determine its handling requirements and potential applications. These properties are summarized in the following table:
The relatively high boiling point indicates strong intermolecular forces, likely hydrogen bonding and dipole-dipole interactions. The LogP value of 1.30 suggests moderate lipophilicity, indicating a balance between hydrophobic and hydrophilic properties that can be advantageous in pharmaceutical applications where membrane permeability is important.
Chemical Properties
While specific chemical reactivity data for 3,5-Dimethoxypyridine is limited in the available literature, several properties can be inferred from its structure:
Applications and Uses
3,5-Dimethoxypyridine serves various functions in organic chemistry and pharmaceutical development, as evidenced by its appearance in multiple patents and research publications.
Pharmaceutical Intermediates
Comparison with Related Compounds
While this article focuses specifically on 3,5-Dimethoxypyridine, understanding its relationship to similar compounds provides context for its properties and applications.
Structural Analogues
The properties of 3,5-Dimethoxypyridine can be compared to related pyridine derivatives:
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3,5-Dimethylpyridine (3,5-Lutidine): A compound with methyl groups instead of methoxy groups at positions 3 and 5. Unlike 3,5-Dimethoxypyridine, 3,5-Lutidine has applications as a solvent and catalyst, particularly in the synthesis of Omeprazole, a proton pump inhibitor .
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2,6-Diiodo-3,5-dimethoxypyridine: A derivative of 3,5-Dimethoxypyridine with iodine atoms at positions 2 and 6, expanding the possibilities for further functionalization.
Future Research Directions
The appearance of 3,5-Dimethoxypyridine in multiple scientific publications and patents suggests ongoing interest in this compound. Future research might explore:
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Development of more efficient and selective synthesis methods for 3,5-Dimethoxypyridine.
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Exploration of its potential as a scaffold for the development of new pharmaceutical compounds.
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Investigation of novel reactions and transformations utilizing the reactivity of the pyridine nitrogen and methoxy substituents.
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Detailed toxicological and environmental studies to better understand its safety profile and environmental impact.
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